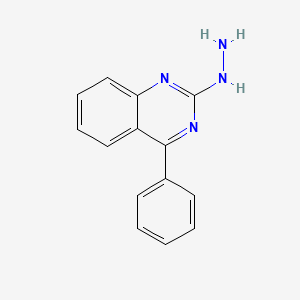

2-Hydrazinyl-4-phenylquinazoline

Descripción general

Descripción

2-Hydrazinyl-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of the hydrazinyl group at the second position and the phenyl group at the fourth position of the quinazoline ring imparts unique chemical and biological properties to this compound.

Mecanismo De Acción

Target of Action

Quinazoline derivatives, including 2-Hydrazinyl-4-phenylquinazoline, have been found to exhibit a wide range of biological activities .

Mode of Action

Quinazoline derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been reported to inhibit enzyme activity, leading to downstream effects on cellular processes .

Biochemical Pathways

Quinazoline derivatives have been reported to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Hydrazinyl-4-phenylquinazoline are not fully explored. Quinazoline derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding at the active sites of enzymes or proteins, leading to changes in their function .

Cellular Effects

Quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinazoline derivatives have been reported to exhibit changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Quinazoline derivatives have been reported to exhibit varying effects at different dosages, including threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Quinazoline derivatives have been reported to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

Quinazoline derivatives may interact with transporters or binding proteins, and may influence their localization or accumulation .

Subcellular Localization

Quinazoline derivatives may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydrazinyl-4-phenylquinazoline undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.

Reduction: The quinazoline ring can be reduced to form the corresponding tetrahydroquinazoline derivative.

Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Electrophilic reagents such as halogens or nitro groups are introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products:

Oxidation: Formation of azo compounds.

Reduction: Formation of tetrahydroquinazoline derivatives.

Substitution: Formation of substituted phenylquinazoline derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-Hydrazinyl-4-phenylquinazoline

This compound is a quinazoline derivative featuring a hydrazinyl group at the 2-position and a phenyl group at the 4-position of the quinazoline ring. It has applications in chemistry, biology, medicine, and industry.

Chemical Structure and Synthesis

This compound belongs to the quinazoline class of compounds. Its synthesis typically involves mixing 2-phenylquinazolin-4-one and hydrazine hydrate in ethanol, heating under reflux, cooling, filtering any precipitate, and recrystallizing the product from ethanol. The resulting product is a white powder, which can be characterized using NMR and mass spectrometry.

Applications

This compound has a wide range of applications in scientific research.

Chemistry It serves as a precursor in synthesizing various quinazoline derivatives with potential biological activities.

Biology It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine It is explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.

Industry It is utilized in developing new materials and as a catalyst in organic synthesis.

Antimicrobial Activity

This compound exhibits antibacterial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. It demonstrates significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating its effectiveness against drug-resistant strains. Time-kill assays reveal rapid bactericidal activity, suggesting that the compound disrupts bacterial cell wall synthesis or other essential processes.

| Bacterial Strain | MIC (µg/mL) | Time-Kill Results |

|---|---|---|

| Staphylococcus aureus | 10 | Effective within 1 hour |

| Escherichia coli | 15 | Significant reduction in viable counts within 2 hours |

| Pseudomonas aeruginosa | 20 | Bactericidal effect observed at higher concentrations |

Anticancer Research

Comparación Con Compuestos Similares

2-Amino-4-phenylquinazoline: Lacks the hydrazinyl group, resulting in different biological activities.

2-Hydrazinyl-4-methylquinazoline: Contains a methyl group instead of a phenyl group, affecting its chemical reactivity and biological properties.

2-Hydrazinyl-4-chloroquinazoline: The presence of a chloro group alters its electronic properties and reactivity.

Uniqueness: 2-Hydrazinyl-4-phenylquinazoline is unique due to the combination of the hydrazinyl and phenyl groups, which imparts distinct chemical and biological properties. The hydrazinyl group enhances its reactivity towards various chemical transformations, while the phenyl group contributes to its lipophilicity and biological activity.

Actividad Biológica

2-Hydrazinyl-4-phenylquinazoline (CAS No. 64820-60-6) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various applications in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

This compound belongs to the quinazoline class, characterized by a quinazoline ring structure with a hydrazinyl group at the 2-position and a phenyl group at the 4-position. The synthesis typically involves the following steps:

- Reagents : 2-phenylquinazolin-4-one and hydrazine hydrate.

- Solvent : Ethanol.

- Procedure :

- Mix the reagents and heat under reflux for several hours.

- Cool the mixture and filter off any precipitate.

- Wash and recrystallize the product from ethanol.

This method yields this compound as a white powder, which can be characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound shows significant inhibitory effects, with MIC values indicating its effectiveness against drug-resistant strains.

- Time-Kill Assays : These assays reveal rapid bactericidal activity, suggesting that the compound disrupts bacterial cell wall synthesis or other essential processes.

| Bacterial Strain | MIC (µg/mL) | Time-Kill Results |

|---|---|---|

| Staphylococcus aureus | 10 | Effective within 1 hour |

| Escherichia coli | 15 | Significant reduction in viable counts within 2 hours |

| Pseudomonas aeruginosa | 20 | Bactericidal effect observed at higher concentrations |

Antioxidant Activity

In addition to its antibacterial properties, this compound has been shown to possess antioxidant effects , protecting cells from oxidative damage. This activity is assessed through various in vitro assays:

- DPPH Assay : The compound effectively scavenges free radicals, demonstrating its potential as an antioxidant agent.

- Cell Protection Studies : It reduces oxidative stress-induced damage in cellular models, indicating its protective role against oxidative stress.

Anticancer Activity

The compound has also been investigated for its anticancer properties , particularly through the inhibition of tyrosine kinases involved in cell signaling pathways. Notable findings include:

- Anti-proliferative Effects : Studies have shown that it inhibits the proliferation of various cancer cell lines, including those derived from breast and cervical cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Tyrosine kinase inhibition |

| HeLa (Cervical) | 3.5 | Induction of apoptosis |

| A2780 (Ovarian) | 7.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes such as monoamine oxidases (MAO-A and MAO-B), leading to inhibition that may contribute to its antidepressant-like effects .

- Signal Transduction Modulation : By inhibiting tyrosine kinases, it disrupts critical signaling pathways involved in cell proliferation and survival .

- Oxidative Stress Mitigation : Its antioxidant properties help neutralize free radicals, reducing cellular damage associated with oxidative stress.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Antibacterial Efficacy : A study conducted on multi-drug resistant strains demonstrated that treatment with this compound significantly reduced bacterial load in infected animal models.

- Cancer Treatment : In vivo studies showed that administration of this compound resulted in tumor growth inhibition in xenograft models of breast cancer.

Propiedades

IUPAC Name |

(4-phenylquinazolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-18-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXCZPNRCFUDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393008 | |

| Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816436 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64820-60-6 | |

| Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.